molecular formula C9H4BrNO3 B1530126 2-Bromo-3-cyano-4-formylbenzoic acid CAS No. 1805486-01-4

2-Bromo-3-cyano-4-formylbenzoic acid

Cat. No.: B1530126
CAS No.: 1805486-01-4
M. Wt: 254.04 g/mol
InChI Key: SCDZMDZUCSIVES-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-formylbenzoic acid is a multifaceted organic compound characterized by the presence of bromine, cyano, and formyl functional groups on a benzoic acid backbone. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-formylbenzoic acid typically involves multiple steps starting from simpler aromatic compounds. One common approach is the bromination of 3-cyano-4-formylbenzoic acid using bromine in the presence of a suitable catalyst. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-4-formylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: 2-Bromo-3-cyano-4-carboxybenzoic acid.

  • Reduction: 2-Bromo-3-cyano-4-formylbenzylamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-cyano-4-formylbenzoic acid finds applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-cyano-4-formylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 4-Bromo-2-formylbenzoic acid: Similar structure but lacks the cyano group.

  • 3-Cyano-4-formylbenzoic acid: Similar structure but lacks the bromine atom.

  • 2-Bromo-3-formylbenzoic acid: Similar structure but lacks the cyano group.

Properties

IUPAC Name

2-bromo-3-cyano-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-6(9(13)14)2-1-5(4-12)7(8)3-11/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZMDZUCSIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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